methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate
Overview
Description
methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using hydroxylamine hydrochloride in methanolic conditions . The reaction is typically carried out under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid.
Reduction: 5-Ethyl-3-phenyl-isoxazole-4-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester
- 5-Phenyl-3-isoxazolecarboxylic acid methyl ester
Uniqueness
methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Biological Activity
Methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 231.25 g/mol. The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of ethyl and phenyl groups contributes to its unique properties and potential applications in medicinal chemistry and materials science.
The mechanism of action for this compound involves its interaction with specific molecular targets. Research indicates that this compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Its structural characteristics allow it to interact with various biological pathways, potentially leading to therapeutic effects such as:
- Anti-inflammatory activity
- Antimicrobial properties
- Anticancer effects .
Anti-inflammatory Activity
Studies have shown that derivatives of oxazole compounds, including this compound, exhibit significant anti-inflammatory effects. These compounds have been tested in vitro for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.
Anticancer Effects
The compound has also been evaluated for its anticancer properties. Several studies report that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. For example, flow cytometry assays have revealed that this compound can induce cell death in MCF-7 breast cancer cells in a dose-dependent manner .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure | Key Biological Activity |
---|---|---|
5-Methyl-3-phenyl-isoxazole | Structure | Anticancer |
Ethyl 5-methyl-isoxazole | Structure | Antimicrobial |
Methyl 5-methyl-isoxazole | Structure | Anti-inflammatory |
The presence of the ethyl group in this compound is significant as it influences its chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Study : A study conducted on various cancer cell lines showed that this compound exhibited cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. It was particularly effective against MCF7 cells, indicating its potential as an anticancer agent .
- Antimicrobial Evaluation : In vitro tests revealed that methyl 5-ethyl-3-phenyloxazole derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections.
- Anti-inflammatory Mechanism : Research demonstrated that the compound could reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli, highlighting its potential therapeutic role in inflammatory diseases.
Properties
IUPAC Name |
methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-10-11(13(15)16-2)12(14-17-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBUQVKSPZKILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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